molecular formula C15H21NO7S B11588865 4-(1,4,7-Trioxa-10-azacyclododecan-10-ylsulfonyl)benzoic acid

4-(1,4,7-Trioxa-10-azacyclododecan-10-ylsulfonyl)benzoic acid

Cat. No.: B11588865
M. Wt: 359.4 g/mol
InChI Key: LWSHYGFBOUZOIL-UHFFFAOYSA-N
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Description

4-(1,4,7-TRIOXA-10-AZACYCLODODECANE-10-SULFONYL)BENZOIC ACID is a complex organic compound known for its unique structure and diverse applications. This compound features a benzoic acid moiety linked to a macrocyclic ring containing oxygen and nitrogen atoms, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4,7-TRIOXA-10-AZACYCLODODECANE-10-SULFONYL)BENZOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the macrocyclic ring, which is then functionalized with a sulfonyl group. The final step involves the attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,7-TRIOXA-10-AZACYCLODODECANE-10-SULFONYL)BENZOIC ACID undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

4-(1,4,7-TRIOXA-10-AZACYCLODODECANE-10-SULFONYL)BENZOIC ACID has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound’s reactivity and stability make it valuable in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,4,7-TRIOXA-10-AZACYCLODODECANE-10-SULFONYL)BENZOIC ACID involves its interaction with specific molecular targets. The macrocyclic ring can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the sulfonyl and benzoic acid groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4,7-TRIOXA-10-AZACYCLODODECANE-10-SULFONYL)BENZOIC ACID stands out due to its specific combination of functional groups and macrocyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H21NO7S

Molecular Weight

359.4 g/mol

IUPAC Name

4-(1,4,7-trioxa-10-azacyclododec-10-ylsulfonyl)benzoic acid

InChI

InChI=1S/C15H21NO7S/c17-15(18)13-1-3-14(4-2-13)24(19,20)16-5-7-21-9-11-23-12-10-22-8-6-16/h1-4H,5-12H2,(H,17,18)

InChI Key

LWSHYGFBOUZOIL-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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